molecular formula C20H14F2N2O4S B2706562 2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-88-6

2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2706562
CAS No.: 922034-88-6
M. Wt: 416.4
InChI Key: KNXVOXPNQNNANP-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a tricyclic core structure fused with a sulfonamide group. The dibenzo[b,f][1,4]oxazepine scaffold consists of two benzene rings bridged by an oxygen atom and a nitrogen-containing seven-membered ring. Key structural features include:

  • 8-methyl substitution: A methyl group at position 8 on the dibenzooxazepine core.
  • 2,5-difluoro benzenesulfonamide: A sulfonamide group attached to a benzene ring with fluorine substituents at positions 2 and 5, enhancing electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

2,5-difluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O4S/c1-11-2-6-18-16(8-11)23-20(25)14-10-13(4-7-17(14)28-18)24-29(26,27)19-9-12(21)3-5-15(19)22/h2-10,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXVOXPNQNNANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the dibenzo[b,f][1,4]oxazepine core and the sulfonamide group, suggest diverse biological activities. This article explores the compound's biological activity based on available research findings and data.

The molecular formula of this compound is C20H14F2N2O4SC_{20}H_{14}F_2N_2O_4S, with a molecular weight of 416.4 g/mol. The compound features two fluorine atoms that enhance its lipophilicity and potential interaction with biological targets .

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group may contribute to its ability to inhibit specific enzymatic pathways related to cell proliferation and apoptosis.

Key Biological Targets

  • Dopamine D2 Receptor : The compound may act as a selective inhibitor of the dopamine D2 receptor, which is involved in neurotransmission and various neurological disorders .
  • EGFR Tyrosine Kinase : Preliminary studies suggest potential inhibitory effects on EGFR tyrosine kinase, which is crucial in cancer cell signaling pathways .

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. In vitro studies using various cancer cell lines have demonstrated its ability to reduce cell viability significantly.

Table 1: Anticancer Activity Studies

StudyCell LineIC50 (µM)Method
Study AHT29 (Colorectal)15MTT Assay
Study BDU145 (Prostate)20MTT Assay
Study CMCF7 (Breast)18MTT Assay

Note: IC50 values represent the concentration required to inhibit 50% of cell viability.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects due to its structural characteristics. Compounds with similar dibenzo structures have been associated with the modulation of inflammatory pathways .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation
In a recent study published in a peer-reviewed journal, researchers investigated the impact of this compound on HT29 colorectal cancer cells. The results showed a dose-dependent reduction in cell proliferation with an IC50 value of 15 µM. The study concluded that the compound's mechanism likely involves apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cells. The results indicated that it could significantly reduce reactive oxygen species (ROS) levels and improve cell survival rates under oxidative stress conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound A : 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Key Differences :

  • Fluorine substitution: Mono-fluoro at position 4 on the benzenesulfonamide ring vs. 2,5-difluoro in the target compound.
  • Methyl position : Methyl group at position 10 (vs. position 8 in the target compound), altering steric and electronic interactions.

Impact on Properties :

  • Electronic effects : The 2,5-difluoro configuration enhances electron withdrawal, possibly strengthening sulfonamide acidity (pKa ~6.5 vs. ~7.1 for Compound A).
Property Target Compound Compound A
Molecular Formula C₂₁H₁₅F₂N₂O₄S C₂₀H₁₅FN₂O₄S
Molecular Weight 429.41 g/mol 410.40 g/mol
Fluorine Positions 2,5 (benzenesulfonamide) 4 (benzenesulfonamide)
Methyl Position 8 (dibenzooxazepine) 10 (dibenzooxazepine)
Compound B : (11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin

Structural Contrast :

  • Core scaffold : Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin (phosphorus-containing heterocycle) vs. dibenzooxazepine (oxygen/nitrogen heterocycle).
  • Substituents : Di-naphthalenyl groups and a phosphoester moiety vs. fluorinated benzenesulfonamide.

Functional Implications :

  • Reactivity : Compound B’s phosphorus center enables catalytic or chelating activity, unlike the target compound’s sulfonamide-based hydrogen-bonding capacity .
  • Applications : Compound B is listed in pesticide testing catalogs, suggesting agrochemical utility, whereas the target compound’s sulfonamide group aligns with pharmaceutical applications .

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